

Overcoming Intralipid interference in coagulation and hematology lab tests

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Compound of Interest

Compound Name: *Intralipid*

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Technical Support Center: Overcoming Intralipid Interference

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the challenges posed by **Intralipid** or lipid-based formulation interference in coagulation and hematology laboratory tests.

Frequently Asked Questions (FAQs)

Q1: What is **Intralipid** or lipemic interference?

Lipemic interference is the turbidity in a plasma or serum sample caused by an accumulation of lipoprotein particles, primarily chylomicrons and very-low-density lipoproteins (VLDL).^{[1][2]} This turbidity can be due to metabolic conditions, post-prandial blood collection, or the administration of intravenous lipid emulsions like **Intralipid**.^{[2][3]} The suspended lipid particles can scatter light and absorb it, interfering with analytical methods that rely on optical measurements.^{[3][4][5][6]}

Q2: How do lipid particles interfere with coagulation and hematology assays?

The primary mechanisms of interference include:

- **Light Scattering:** Most automated coagulation analyzers use photo-optical methods to detect clot formation by measuring changes in light transmittance.[\[5\]](#)[\[7\]](#)[\[8\]](#) Lipid particles scatter light, which can lead to erroneous and premature clot detection or a complete failure to obtain a result.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)
- **Volume Displacement:** In severely lipemic samples, the lipid layer displaces a significant volume of the aqueous phase of the plasma. This can lead to a falsely low concentration of analytes present in the aqueous phase.[\[1\]](#)[\[9\]](#)
- **Direct Interaction:** Lipid particles can directly interact with reagents or analytes, although this is a less common mechanism of interference.[\[9\]](#)

Q3: Which laboratory tests are most commonly affected?

- **Coagulation:** Tests that rely on optical clot detection are highly susceptible. This includes Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), Fibrinogen, and D-dimer assays.[\[4\]](#)[\[5\]](#)[\[7\]](#) In some cases, gross lipemia can prevent the analyzer from generating any result at all.[\[4\]](#)[\[5\]](#)
- **Hematology:** The most significant interference is seen in the measurement of hemoglobin, which is assessed spectrophotometrically.[\[1\]](#)[\[10\]](#) This leads to falsely elevated hemoglobin levels and, consequently, incorrect calculations for Mean Corpuscular Hemoglobin (MCH) and Mean Corpuscular Hemoglobin Concentration (MCHC).[\[1\]](#)[\[10\]](#)

Troubleshooting Guides

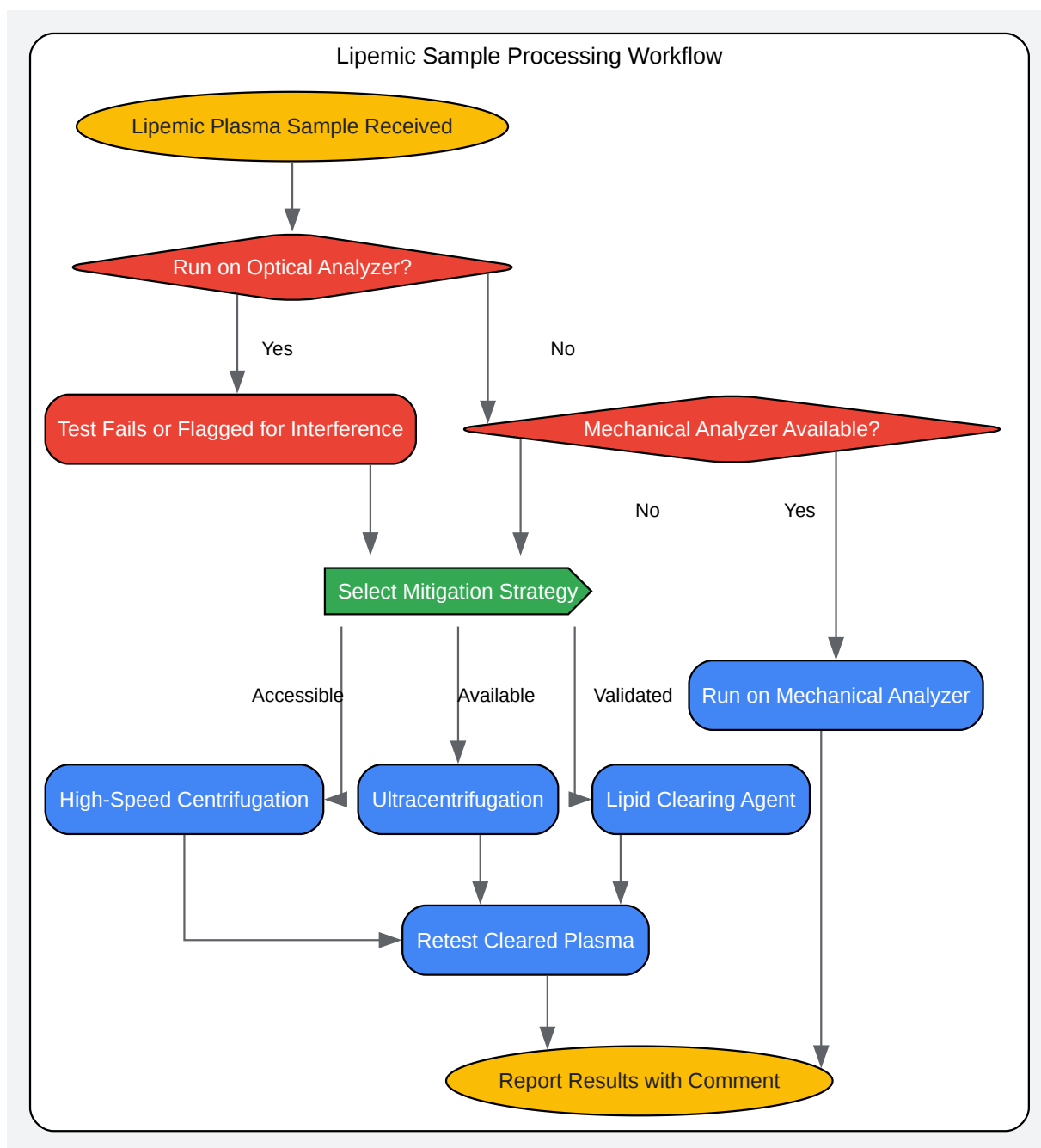
Issue: Inaccurate or failed coagulation results from a turbid plasma sample.

This guide outlines methods to clear lipemia from plasma samples to enable accurate analysis on optical-based coagulation platforms.

Method 1: High-Speed Centrifugation

High-speed centrifugation is a widely accessible and effective method for reducing lipid content in plasma samples.[\[4\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) It is a practical alternative to ultracentrifugation, which is not available in many laboratories.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Workflow for Handling a Lipemic Sample

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Caption: Decision workflow for processing lipemic plasma samples in a coagulation lab.

- **Sample Preparation:** Aliquot the lipemic plasma sample into a high-speed microcentrifuge tube (e.g., a 1.5 mL or 2.0 mL conical tube).[5]
- **Centrifugation:** Centrifuge the sample at a high speed. A common and effective protocol is 10,000 x g for 10-15 minutes at room temperature.[1][4][5][12]
- **Lipid Layer Separation:** After centrifugation, a distinct, opaque, fatty layer will be visible at the top of the sample.
- **Sample Aspiration:** Carefully insert a pipette tip past the lipid layer to aspirate the cleared infranatant (the plasma below the lipid layer). Be cautious not to disturb the lipid layer to avoid re-contaminating the sample.[12]
- **Analysis:** Use the cleared plasma for immediate analysis on the coagulation instrument.
- **Reporting:** When reporting results from treated samples, it is good practice to include a comment indicating the pre-analytical processing step performed (e.g., "Sample treated by high-speed centrifugation to remove lipemic interference").[1]

Method 2: Ultracentrifugation

Ultracentrifugation is considered the gold standard for removing lipemic interference but requires specialized equipment.[1][2][11][15][16]

- **Sample Preparation:** Transfer the lipemic plasma to an appropriate ultracentrifuge tube.
- **Centrifugation:** Centrifuge the sample at forces ranging from 100,000 to 2,000,000 x g.[1][17]
A validated protocol using a micro-ultracentrifuge is 55,000 rpm for 7 minutes at 20°C.[15]
- **Lipid Layer Separation:** A compact lipid layer will form at the top.
- **Sample Aspiration:** Carefully collect the cleared infranatant below the lipid layer for analysis.
[15]
- **Analysis & Reporting:** Analyze the cleared plasma and report the results with a comment about the procedure used.

Method 3: Lipid Clearing Agents

Chemical clearing agents are available that work by precipitating lipids.[\[18\]](#) However, their use must be validated for each specific assay, as they can sometimes interfere with test results.[\[12\]](#)
[\[17\]](#)

- Reagent Preparation: Add 50 μ L of the clearing agent concentrate to a microcentrifuge tube.
[\[18\]](#)
- Sample Addition: Add 1 mL of the lipemic serum or plasma to the tube.[\[18\]](#)
- Incubation: Mix well, cap the tube, and let it stand for 10 minutes at room temperature.[\[18\]](#)
- Centrifugation: Centrifuge the mixture at $\geq 5,000 \times g$ for 15 minutes. The lipids will form a pellet at the bottom of the tube.[\[18\]](#)
- Supernatant Collection: Decant the cleared supernatant for analysis.
- Analysis & Reporting: Analyze the cleared plasma and report results with a comment.

Data Summary: Comparison of Mitigation Methods

The following table summarizes the effectiveness of different methods in reducing lipid levels and their impact on common coagulation tests.

Method	Typical g-force / Time	Triglyceride Reduction	Cholesterol Reduction	Impact on PT/APTT	Impact on Fibrinogen/ D-dimer
High-Speed Centrifugation	10,000 x g for 10 min[4][5]	Significant reduction[4][5]	Significant reduction[4][5]	Small, clinically insignificant change observed[4][5]	No statistically significant difference[4][5]
Ultracentrifugation	>100,000 x g[1]	Highly effective[11][19]	Highly effective[11][19]	Considered the reference method, minimal impact[12]	Minimal impact[12]
Lipid Clearing Agents	Varies by product	Effective	Effective	Potential for assay interference, must be validated[12][17]	Potential for assay interference, must be validated[12][17]

Issue: Falsely elevated Hemoglobin and MCHC in hematology results.

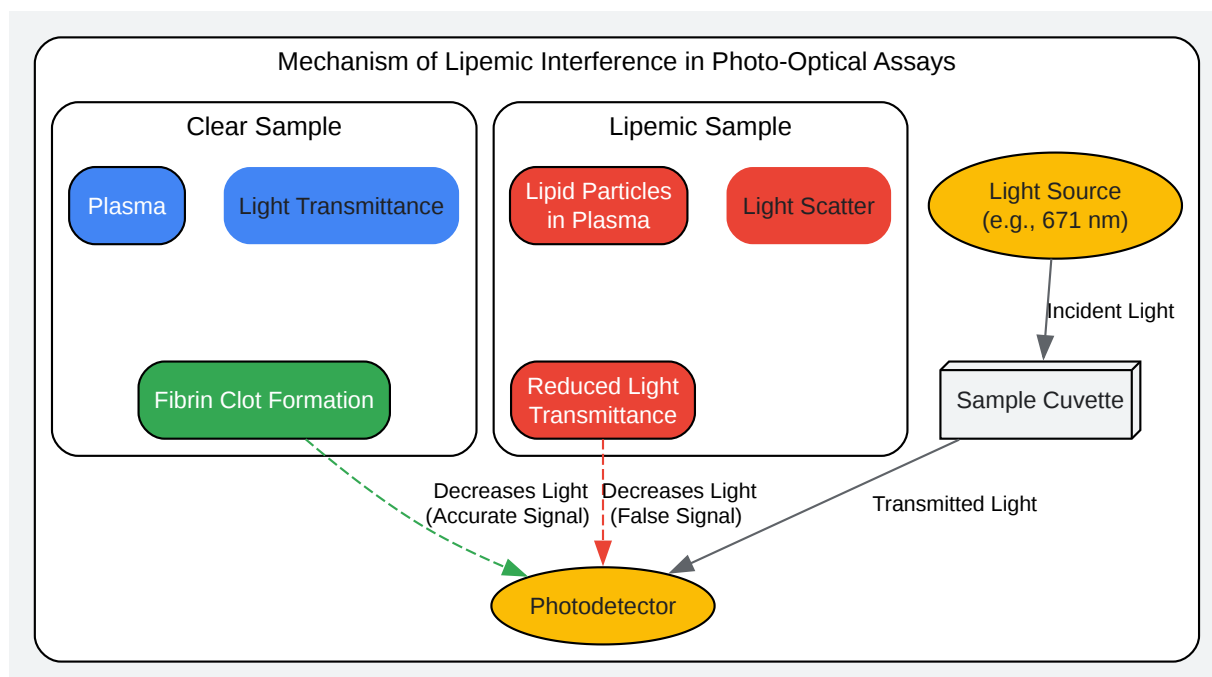
Lipemia is a known interferent for spectrophotometric hemoglobin measurement in automated hematology analyzers.[1][10]

Troubleshooting Steps

- **Identify Interference:** Suspect lipemic interference if you observe a visibly turbid plasma layer after centrifugation of the whole blood sample, coupled with abnormally high Hemoglobin (Hgb) and MCHC values.
- **Plasma Replacement Method:** This is the most common and effective corrective action.

- Centrifuge the original EDTA whole blood sample (e.g., at 2000 x g for 10 minutes).
- Carefully remove the lipemic plasma without disturbing the red blood cell layer.
- Replace the removed plasma with an equal volume of the hematology analyzer's diluent or isotonic saline.
- Gently resuspend the red cells by mixing thoroughly.
- Immediately analyze the reconstituted sample.
- **Alternative Analyzer Methods:** Some modern hematology analyzers have alternative methods for hemoglobin measurement, such as optical hemoglobin (Hb-O) measurement in a reticulocyte or optical platelet channel, which may be less affected by lipemia.[10][20] Consult your instrument's manufacturer to see if such an option is available and validated.

Mechanism of Interference in Optical Analyzers



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